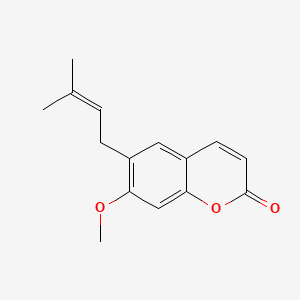

Suberosin

Description

Properties

IUPAC Name |

7-methoxy-6-(3-methylbut-2-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-10(2)4-5-11-8-12-6-7-15(16)18-14(12)9-13(11)17-3/h4,6-9H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZDAYHEZSRVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206820 | |

| Record name | Suberosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-31-7 | |

| Record name | Suberosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Suberosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Suberosin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Suberosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Suberosin's Mechanism of Action in Rheumatoid Arthritis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent joint destruction. Current therapeutic strategies, while effective for many, are often associated with adverse effects, necessitating the exploration of novel treatment modalities. Suberosin, a natural prenylated coumarin, has emerged as a promising candidate due to its anti-inflammatory properties. This technical guide provides an in-depth analysis of the known mechanism of action of suberosin in the context of rheumatoid arthritis. The primary mechanism involves the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, leading to the repolarization of macrophages towards an anti-inflammatory phenotype and the suppression of inflammatory responses in fibroblast-like synoviocytes. This document summarizes key quantitative data, details experimental protocols, and visualizes the intricate signaling pathways involved, offering a comprehensive resource for researchers and professionals in drug development.

Introduction

Rheumatoid arthritis is a systemic autoimmune disorder that primarily affects the synovial joints, leading to chronic inflammation, pannus formation, and the progressive destruction of cartilage and bone.[1] The pathogenesis of RA is complex, involving a cascade of inflammatory cells, including macrophages and fibroblast-like synoviocytes (FLS), and a network of pro-inflammatory cytokines and matrix metalloproteinases (MMPs).[2] While biologic and targeted synthetic disease-modifying antirheumatic drugs (DMARDs) have revolutionized RA treatment, there remains a significant need for new therapies with improved safety and efficacy profiles.[1]

Suberosin, a natural compound isolated from plants such as Plumbago zeylanica, has demonstrated notable biological activities, including anti-inflammatory effects.[1][2] Recent research has elucidated its potential as a therapeutic agent for RA, primarily through its targeted action on key inflammatory signaling pathways.[1] This guide will provide a detailed examination of suberosin's mechanism of action, focusing on its effects on cellular and molecular pathways implicated in RA pathology.

Core Mechanism of Action: Modulation of the JAK/STAT Pathway

The primary mechanism by which suberosin exerts its anti-arthritic effects is through the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1] This pathway is a critical regulator of cytokine signaling and is deeply implicated in the inflammatory processes of RA.[3][4]

Suberosin's action is twofold:

-

Inhibition of Pro-inflammatory Signaling: In RA fibroblast-like synoviocytes (RA-FLS) and pro-inflammatory M1 macrophages, suberosin inhibits the phosphorylation of JAK1 and STAT3.[1] The JAK1/STAT3 axis is a key pathway for pro-inflammatory cytokines like TNF-α, leading to the expression of genes encoding other inflammatory mediators and MMPs.[1][2] By suppressing this pathway, suberosin effectively dampens the inflammatory response in the synovium.[1][5]

-

Promotion of Anti-inflammatory Signaling: In macrophages, suberosin promotes the phosphorylation of the JAK1/STAT6 pathway.[1] This pathway is crucial for the polarization of macrophages towards the anti-inflammatory M2 phenotype.[1] M2 macrophages play a role in resolving inflammation and promoting tissue repair. Therefore, by shifting the macrophage balance from a pro-inflammatory M1 state to an anti-inflammatory M2 state, suberosin helps to quell the chronic inflammation characteristic of RA.[1]

Effects on Key Cellular Players in Rheumatoid Arthritis

Macrophage Repolarization

Macrophages are highly plastic cells that can adopt different functional phenotypes in response to microenvironmental cues. In the RA synovium, pro-inflammatory M1 macrophages are abundant and contribute to tissue damage. Conversely, anti-inflammatory M2 macrophages are involved in resolving inflammation. Suberosin has been shown to suppress the polarization of macrophages towards the M1 phenotype while enhancing their polarization towards the M2 phenotype.[1] This repolarization is a key aspect of its therapeutic effect, as it shifts the balance from a destructive to a restorative cellular environment within the joint.[1]

Inhibition of Fibroblast-Like Synoviocytes (FLS)

RA-FLS are key effector cells in RA pathogenesis, contributing to synovial inflammation and invasion into cartilage and bone.[2] Upon stimulation with pro-inflammatory cytokines like TNF-α, RA-FLS produce a range of inflammatory mediators, including IL-1β, IL-6, and various MMPs (MMP-1, MMP-3, MMP-9, MMP-13).[1][2] Suberosin significantly reduces the levels of these pro-inflammatory mediators in TNF-α-induced RA-FLS, thereby mitigating the destructive potential of these cells.[1][5]

Quantitative Data Summary

The anti-inflammatory effects of suberosin have been quantified in both in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Effects of Suberosin on TNF-α-Induced RA-FLS

| Parameter Measured | Suberosin Concentration | Outcome | Reference |

| Cell Viability | ≤ 5 µM | Non-toxic | [5] |

| IL-1β, IL-6, MMP-3 (Protein) | 0.1, 0.5, 1, 5 µM | Markedly reduced levels | [5] |

| TNF-α, IL-1β, IL-6, IL-8 (mRNA) | 0.1, 0.5, 1, 5 µM | Markedly reduced levels | [5] |

| MMP-1, MMP-3, MMP-9, MMP-13 (mRNA) | 0.1, 0.5, 1, 5 µM | Markedly reduced levels | [5] |

Table 2: In Vivo Effects of Suberosin in a Collagen-Induced Arthritis (CIA) Mouse Model

| Parameter Measured | Suberosin Dosage | Outcome | Reference |

| Clinical Arthritis Score | 0.5 mg/kg/day | Significantly reduced | [1][5] |

| Joint Pathological Damage | 0.5 mg/kg/day | Significantly reduced | [1][5] |

| M1 Macrophage Infiltration | 0.5 mg/kg/day | Reduced in synovial tissue | [1] |

| M2 Macrophage Proportion | 0.5 mg/kg/day | Increased in synovial tissue | [1] |

| Serum Inflammatory Mediators | 0.5 mg/kg/day | Decreased expression | [1] |

| Synovial Inflammatory Mediators | 0.5 mg/kg/day | Decreased expression | [1] |

| p-JAK1/JAK1 and p-STAT3/STAT3 | 0.5 mg/kg/day | Significantly ameliorated increase | [5] |

Potential Effects on Other Inflammatory Pathways

While the JAK/STAT pathway is the primary elucidated target of suberosin in RA, other key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are also central to RA pathogenesis.

-

NF-κB Pathway: The NF-κB pathway is a critical regulator of inflammatory gene expression.[6] While direct studies of suberosin's effect on NF-κB in RA are limited, its ability to reduce the expression of NF-κB target genes like TNF-α, IL-1β, and IL-6 suggests a potential modulatory role.[1]

-

MAPK Pathway: The MAPK family (including p38, JNK, and ERK) is involved in cytokine production and cellular stress responses in RA.[7] The broad anti-inflammatory profile of suberosin suggests that it may also influence MAPK signaling, although this requires further investigation.

Other Potential Mechanisms of Action

Osteoclastogenesis

Bone erosion in RA is mediated by osteoclasts, which are bone-resorbing cells. The differentiation of osteoclasts is primarily driven by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[8][9] Although direct evidence for suberosin's effect on osteoclastogenesis is not yet available, its ability to reduce inflammation in the synovial environment may indirectly inhibit the inflammatory signals that promote osteoclast formation and activity.

Oxidative Stress

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, contributes to tissue damage and perpetuates inflammation in RA. The antioxidant potential of suberosin has been reported, suggesting it may help to mitigate oxidative stress in the arthritic joint, although this specific role in RA needs further exploration.

Pharmacokinetics and Metabolism

For any potential therapeutic agent, understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial.

-

Metabolism: Studies in human liver microsomes have shown that suberosin is metabolized primarily by cytochrome P450 enzymes, specifically CYP1A2 and CYP2B6.[3] The main metabolic pathways are hydroxylation and glucuronidation.[3]

-

ADME Profile: Comprehensive in vivo ADME data for suberosin is currently limited. However, reviews of related prenylated coumarins suggest that they generally exhibit variable bioavailability.[2] Further pharmacokinetic studies are necessary to determine the optimal dosing and delivery of suberosin for therapeutic use.

Experimental Protocols

In Vitro Inflammation Model: TNF-α-Induced RA-FLS

-

Cell Culture: RA-FLS are isolated from synovial tissue of RA patients and cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with varying concentrations of suberosin for a specified time (e.g., 2 hours) before being stimulated with TNF-α (e.g., 10 ng/mL) to induce an inflammatory response.

-

Analysis: After incubation, the cell culture supernatant is collected for measuring cytokine and MMP protein levels by ELISA. Cell lysates are prepared for analyzing gene expression by quantitative real-time PCR (qRT-PCR) and for assessing the phosphorylation status of signaling proteins like JAK1 and STAT3 by Western blotting.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

-

Induction: Arthritis is induced in susceptible mouse strains (e.g., DBA/1) by immunization with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA), followed by a booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days later.

-

Treatment: Suberosin is administered daily (e.g., by intraperitoneal injection) starting from the time of the primary immunization (prophylactic model).

-

Assessment: The development and severity of arthritis are monitored by clinical scoring of paw swelling and redness. At the end of the study, blood is collected for serum cytokine analysis, and joint tissues are harvested for histopathological examination and analysis of cellular and molecular markers by immunofluorescence and Western blotting.

Conclusion and Future Directions

Suberosin presents a promising therapeutic strategy for rheumatoid arthritis by targeting the JAK/STAT signaling pathway, leading to a reduction in synovial inflammation and a shift towards an anti-inflammatory cellular milieu. Its dual action of inhibiting pro-inflammatory JAK1/STAT3 signaling in RA-FLS and M1 macrophages, while promoting anti-inflammatory JAK1/STAT6 signaling and M2 macrophage polarization, underscores its potential as a multifaceted anti-arthritic agent.

Future research should focus on several key areas to advance the development of suberosin as a clinical candidate:

-

Elucidation of Effects on Other Pathways: A thorough investigation into the effects of suberosin on the NF-κB and MAPK signaling pathways in the context of RA is warranted to provide a more complete understanding of its mechanism of action.

-

Osteoclastogenesis Studies: Direct assessment of suberosin's impact on RANKL-induced osteoclast differentiation and function is crucial to determine its potential to prevent bone erosion in RA.

-

Pharmacokinetic Profiling: Comprehensive in vivo ADME studies are essential to characterize the pharmacokinetic profile of suberosin and to inform optimal dosing regimens.

-

Clinical Trials: Ultimately, well-designed clinical trials will be necessary to evaluate the safety and efficacy of suberosin in patients with rheumatoid arthritis.

References

- 1. Antioxidant activity of tuberosin isolated from Pueraria tuberose Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prenylated Coumarins of the Genus Citrus: An Overview of the 2006- 2016 Literature Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of suberosin metabolites in human liver microsomes by high-performance liquid chromatography combined with high-resolution quadrupole-orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rankl-induced osteoclastogenesis leads to loss of mineralization in a medaka osteoporosis model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile and Biological Activities of Suberosin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberosin is a naturally occurring prenylated coumarin (B35378) that has garnered significant scientific interest due to its diverse pharmacological activities. Primarily isolated from plants such as Plumbago zeylanica and Citropsis articulata, this compound has been traditionally used in various medicinal systems.[1] This technical guide provides a comprehensive overview of the pharmacological profile and biological activities of Suberosin, with a focus on its mechanisms of action, quantitative data from pertinent studies, and detailed experimental methodologies. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Pharmacological Profile

Suberosin exhibits a broad spectrum of biological activities, including anti-inflammatory, anti-rheumatoid arthritis, anticoagulant, and potential anti-cancer effects. These activities are underpinned by its ability to modulate key cellular signaling pathways.

Anti-inflammatory and Anti-Rheumatoid Arthritis Activity

Suberosin has demonstrated potent anti-inflammatory properties, primarily through the modulation of the NF-κB and JAK/STAT signaling pathways. In a model of rheumatoid arthritis, Suberosin significantly reduced clinical symptoms and joint pathological damage.[2]

Mechanism of Action:

-

NF-κB Inhibition: Suberosin suppresses the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response. It prevents the nuclear translocation of NF-κB, thereby inhibiting the expression of pro-inflammatory cytokines.[1]

-

JAK/STAT Pathway Modulation: Suberosin exhibits its anti-arthritic effects by inhibiting the JAK1/STAT3 signaling pathway in M1 macrophages, which are pro-inflammatory. Concurrently, it promotes the phosphorylation of the JAK1/STAT6 pathway in M2 macrophages, leading to their anti-inflammatory phenotype.[2]

-

Macrophage Polarization: Suberosin influences macrophage polarization, a critical process in inflammation and its resolution. It suppresses the differentiation of pro-inflammatory M1 macrophages while promoting the polarization of anti-inflammatory M2 macrophages.[2][3] In in-vitro studies, treatment with Suberosin (0.1 and 1 µM) decreased the proportion of CD80-positive M1 macrophages and increased the percentage of CD206-positive M2 macrophages.[3]

-

Cell Cycle Arrest: Suberosin has been shown to arrest the cell cycle at the G1 phase in phytohemagglutinin (PHA)-induced peripheral blood mononuclear cells (PBMCs), contributing to its immunosuppressive effects.[1][2]

Anticoagulant Activity

Suberosin exhibits anticoagulant properties by prolonging the prothrombin time (PT), which is a measure of the extrinsic pathway of coagulation.

Mechanism of Action:

The exact mechanism by which Suberosin prolongs prothrombin time is not fully elucidated but is a characteristic activity of many coumarin derivatives.

Anti-Cancer Activity

The anti-cancer potential of Suberosin has been explored, with some studies indicating its ability to inhibit the proliferation of cancer cells. However, comprehensive quantitative data across a wide range of cancer cell lines is currently limited. One study has reported the IC50 of Suberosin in the MCF-7 breast cancer cell line in combination with radiotherapy or hyperthermia, suggesting a potential synergistic effect.

Reported Anti-Cancer Effects:

-

MCF-7 (Breast Cancer): A study investigating the combined effect of Suberosin with radiotherapy or hyperthermia on MCF-7 cells reported a dose-dependent reduction in cell viability, with an IC50 between 0.1 and 0.2 μM when used as a pre-treatment.

It is important to note that more research is needed to establish the direct cytotoxic effects and IC50 values of Suberosin as a standalone agent in various cancer cell lines.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of Suberosin.

| Biological Activity | Model/Cell Line | Parameter | Value | Reference |

| Anti-Rheumatoid Arthritis | Collagen-Induced Arthritis (CIA) mouse model | M1 Macrophage Infiltration (in synovial tissue) | Reduced with 0.5 mg/kg/d prophylactic treatment | [2] |

| M2 Macrophage Proportion (in synovial tissue) | Increased with 0.5 mg/kg/d prophylactic treatment | [2] | ||

| Bone Marrow-Derived Macrophages (BMDMs) | CD80+ M1 Macrophages | 94% (LPS+IFN-γ) -> 84.9% (0.1 µM SBR) -> 77.5% (1 µM SBR) | [3] | |

| CD206+ M2 Macrophages | 82.6% (IL-4) -> 86.9% (0.1 µM SBR) -> 93.7% (1 µM SBR) | [3] | ||

| Anticoagulant Activity | Male Wistar Rats | Prothrombin Time (PT) | Prolonged at doses of 3 and 6 mg/kg | |

| Anti-Cancer Activity | MCF-7 (Breast Cancer) | IC50 (in combination with radiotherapy/hyperthermia) | 0.1 - 0.2 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological activities of Suberosin.

Anti-Proliferative Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare various concentrations of Suberosin in the culture medium. Remove the old medium from the wells and add 100 µL of the Suberosin-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of Suberosin compared to the vehicle control. The IC50 value (the concentration of Suberosin that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anticoagulant Activity (Prothrombin Time Assay)

Principle: The prothrombin time (PT) test measures how long it takes for a clot to form in a blood sample. It assesses the integrity of the extrinsic and common pathways of the coagulation cascade.

Protocol:

-

Sample Collection: Collect blood from the study subjects (e.g., Wistar rats) via cardiac puncture into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).

-

Plasma Preparation: Centrifuge the blood samples at 3000 rpm for 15 minutes to obtain platelet-poor plasma.

-

Assay Procedure:

-

Pre-warm the plasma sample and the PT reagent (containing tissue thromboplastin (B12709170) and calcium) to 37°C.

-

Pipette 100 µL of the plasma into a pre-warmed cuvette.

-

Add 200 µL of the pre-warmed PT reagent to the cuvette and simultaneously start a timer.

-

Record the time in seconds for the formation of a fibrin (B1330869) clot.

-

-

Data Analysis: Compare the prothrombin time of the Suberosin-treated group to that of the control group. A longer PT indicates anticoagulant activity.

NF-κB Activation (Western Blot Analysis)

Principle: Western blotting is used to detect specific proteins in a sample. To assess NF-κB activation, the levels of key proteins in the signaling pathway, such as p65 and IκBα, are measured in the cytoplasmic and nuclear fractions of cells.

Protocol:

-

Cell Treatment: Culture cells (e.g., macrophages or other relevant cell lines) and treat them with Suberosin for a specified time, followed by stimulation with an NF-κB activator (e.g., lipopolysaccharide - LPS or tumor necrosis factor-alpha - TNF-α).

-

Protein Extraction:

-

Cytoplasmic and Nuclear Fractionation: Lyse the cells using a hypotonic buffer to release cytoplasmic proteins. Centrifuge to pellet the nuclei. Extract the nuclear proteins from the pellet using a high-salt buffer.

-

Whole-Cell Lysates: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα) and a loading control (e.g., anti-β-actin or anti-Lamin B1).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. Compare the protein levels between different treatment groups.

Macrophage Polarization (Flow Cytometry Analysis)

Principle: Flow cytometry is used to analyze the expression of cell surface and intracellular markers to identify different cell populations. In this context, it is used to distinguish between M1 and M2 macrophage phenotypes based on the expression of specific markers.

Protocol:

-

Macrophage Differentiation and Polarization:

-

Isolate bone marrow cells from mice and culture them in the presence of M-CSF to differentiate them into bone marrow-derived macrophages (BMDMs).

-

To induce M1 polarization, treat the BMDMs with LPS and IFN-γ.

-

To induce M2 polarization, treat the BMDMs with IL-4.

-

Treat the polarized macrophages with different concentrations of Suberosin.

-

-

Cell Staining:

-

Harvest the cells and wash them with PBS.

-

Stain the cells with fluorescently labeled antibodies against M1 markers (e.g., anti-CD80, anti-CD86) and M2 markers (e.g., anti-CD206, anti-CD163).

-

For intracellular staining (e.g., for transcription factors), fix and permeabilize the cells before adding the antibodies.

-

-

Flow Cytometry Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Analyze the data using flow cytometry software to quantify the percentage of M1 and M2 macrophages in each treatment group.

-

Signaling Pathways and Visualizations

The biological activities of Suberosin are mediated through its interaction with key signaling pathways. The following diagrams, created using the DOT language, illustrate these mechanisms.

Caption: Suberosin inhibits the NF-κB signaling pathway by preventing IKK activation and the subsequent nuclear translocation of NF-κB.

Caption: Suberosin modulates the JAK/STAT pathway, inhibiting M1 and promoting M2 macrophage polarization.

Caption: Experimental workflow for studying the effect of Suberosin on macrophage polarization.

Conclusion

Suberosin is a promising natural compound with a multifaceted pharmacological profile. Its well-documented anti-inflammatory and anti-rheumatoid arthritis activities, mediated through the inhibition of the NF-κB pathway and modulation of JAK/STAT signaling and macrophage polarization, make it a strong candidate for further investigation in the context of inflammatory and autoimmune diseases. Its anticoagulant properties also warrant further exploration. While preliminary studies suggest potential anti-cancer effects, more rigorous research is required to establish its efficacy and mechanism of action in various cancer types. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research and development of Suberosin as a potential therapeutic agent.

References

Suberosin: A Natural Coumarin Derivative as a Potent Inhibitor of the NF-κB Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates a wide array of genes involved in inflammation, immunity, cell proliferation, and survival. Its dysregulation is a hallmark of numerous chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention. Suberosin, a naturally occurring coumarin (B35378) derivative, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth overview of suberosin's potential as a natural inhibitor of the NF-κB signaling pathway, consolidating available research, detailing experimental methodologies for its investigation, and presenting its mechanism of action. While direct quantitative data for suberosin's NF-κB inhibitory activity is emerging, this guide also draws upon data from structurally related coumarins to illustrate its therapeutic potential.

Introduction to Suberosin and the NF-κB Pathway

Suberosin (C15H16O3) is a prenylated coumarin found in various plant species, including those of the Rutaceae and Apiaceae families.[1] Coumarins, as a class of compounds, are recognized for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[2] The anti-inflammatory effects of many coumarins are attributed to their ability to modulate key inflammatory signaling pathways, with the NF-κB pathway being a prominent target.[2][3][4]

The NF-κB family of transcription factors are central regulators of the inflammatory response.[5] In an inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[6] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[5] The degradation of IκBα unmasks the nuclear localization signal (NLS) of NF-κB, allowing its translocation to the nucleus where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5]

Mechanism of Action: Suberosin as an NF-κB Inhibitor

While the precise molecular mechanism of suberosin's NF-κB inhibition is an active area of research, studies on suberosin and related coumarins suggest a multi-faceted approach to dampening NF-κB activation. The primary proposed mechanisms include:

-

Inhibition of IKK Activity: Several small molecules are known to inhibit NF-κB activation by targeting the IKK complex.[7][8] It is plausible that suberosin, like other coumarin derivatives, may directly or indirectly inhibit the kinase activity of IKK, thereby preventing the phosphorylation and subsequent degradation of IκBα.

-

Suppression of IκBα Phosphorylation and Degradation: By inhibiting IKK, suberosin would lead to the stabilization of the IκBα-NF-κB complex in the cytoplasm, effectively preventing the release of active NF-κB.[9]

-

Inhibition of p65 Nuclear Translocation: A key step in NF-κB activation is the translocation of the p65 subunit into the nucleus.[9] Immunofluorescence studies can visualize this process. It is hypothesized that suberosin treatment would result in the retention of p65 in the cytoplasm, even in the presence of inflammatory stimuli.

The following diagram illustrates the canonical NF-κB signaling pathway and the potential points of inhibition by suberosin.

References

- 1. Suberosin | C15H16O3 | CID 68486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel synthetic coumarins that targets NF-κB in Hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel small molecule inhibition of IKK/NF‐κB activation reduces markers of senescence and improves healthspan in mouse models of aging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

Natural Plant Sources of Suberosin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberosin, a prenylated coumarin (B35378), has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory and anticoagulant effects. This technical guide provides an in-depth overview of the natural plant sources of suberosin and its derivatives, quantitative data on their occurrence, detailed experimental protocols for their isolation and characterization, and an exploration of their known signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Plant Sources

Suberosin and its derivatives are predominantly found in plants belonging to the Apiaceae (Umbelliferae) and Rutaceae families. Several genera within these families are known to be rich sources of these compounds.

Key Plant Genera Containing Suberosin and its Derivatives:

-

Ferulago (Apiaceae): Various species of this genus, such as Ferulago angulata and Ferulago carduchorum, are notable for their suberosin content.[1][2]

-

Prangos (Apiaceae): Species like Prangos pabularia have been identified as significant sources of suberosin.

-

Citropsis (Rutaceae): Citropsis articulata is a known source of suberosin.[3]

-

Zanthoxylum (Rutaceae): Suberosin has been reported in Zanthoxylum ovalifolium.[3]

-

Semenovia (Apiaceae): Semenovia dasycarpa is another plant species reported to contain suberosin.[3]

-

Plumbago (Plumbaginaceae): Plumbago zeylanica has been shown to contain suberosin.

Quantitative Data on Suberosin Content

The concentration of suberosin and its derivatives can vary significantly depending on the plant species, the specific part of the plant, geographical location, and the extraction method employed. The following table summarizes available quantitative data.

| Plant Species | Plant Part | Extraction/Analysis Method | Compound | Yield/Concentration | Reference |

| Prangos pabularia | Fruit Oil | Gas Chromatography (GC) | Suberosin | 1.8% | (Tabanca et al., 2016) |

| Ferulago angulata | Essential Oil | Supercritical Fluid Extraction | Suberosin | 12.36% | (Sodeifian et al., 2011) |

Note: This table will be expanded as more quantitative data becomes available in the scientific literature.

Experimental Protocols

Extraction and Isolation of Suberosin

The following is a general protocol for the extraction and isolation of suberosin from plant material, based on common laboratory practices.

1. Plant Material Preparation:

- Air-dry the desired plant parts (e.g., fruits, roots, aerial parts) at room temperature in a well-ventilated area, protected from direct sunlight.

- Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

- Soxhlet Extraction: Place the powdered plant material in a thimble and extract with a suitable solvent (e.g., n-hexane, chloroform, methanol) for several hours. The choice of solvent depends on the polarity of the target compounds.

- Maceration: Soak the powdered plant material in a selected solvent in a sealed container for a period of 3-7 days with occasional shaking.

- Supercritical Fluid Extraction (SFE): Utilize supercritical carbon dioxide to extract essential oils rich in suberosin, as demonstrated with Ferulago angulata.[1]

3. Fractionation and Purification:

- Concentrate the crude extract under reduced pressure using a rotary evaporator.

- Subject the concentrated extract to column chromatography over silica (B1680970) gel.

- Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

- Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualize under UV light (254 nm and 366 nm).

- Combine fractions containing the compound of interest (suberosin) and further purify using preparative TLC or High-Performance Liquid Chromatography (HPLC).

Characterization of Suberosin

1. High-Performance Liquid Chromatography (HPLC):

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

- Mobile Phase: A gradient or isocratic mixture of methanol (B129727) and water or acetonitrile (B52724) and water.

- Detection: UV detector at a wavelength of approximately 320-340 nm.

- Quantification: Use a certified reference standard of suberosin to create a calibration curve for accurate quantification.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

- Column: A non-polar capillary column (e.g., HP-5MS).

- Carrier Gas: Helium.

- Ionization: Electron Impact (EI) at 70 eV.

- Analysis: The mass spectrum of suberosin will show a characteristic molecular ion peak and fragmentation pattern that can be compared with library data for identification.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve the purified suberosin in a suitable deuterated solvent (e.g., CDCl₃).

- Acquire ¹H NMR and ¹³C NMR spectra to elucidate the chemical structure. The characteristic proton and carbon signals for the coumarin backbone and the prenyl side chain will confirm the identity of suberosin.

Signaling Pathways and Mechanism of Action

Recent studies have begun to unravel the molecular mechanisms underlying the pharmacological effects of suberosin, particularly its anti-inflammatory and anticoagulant properties.

Anti-inflammatory Activity: Modulation of the JAK/STAT Pathway

Suberosin has been shown to exhibit significant anti-inflammatory effects in the context of rheumatoid arthritis by modulating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. It appears to induce a shift in macrophage polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.

-

Inhibition of M1 Macrophage Polarization: Suberosin inhibits the phosphorylation of JAK1 and STAT3, key components of the signaling cascade that promotes the M1 macrophage phenotype and the production of pro-inflammatory cytokines.

-

Promotion of M2 Macrophage Polarization: Conversely, suberosin promotes the phosphorylation of JAK1 and STAT6, a pathway that drives the differentiation of macrophages towards the M2 phenotype, which is involved in tissue repair and resolution of inflammation.

Anticoagulant Activity

Suberosin has demonstrated anticoagulant properties by prolonging the prothrombin time (PT).[1][2] The prothrombin time is a measure of the extrinsic pathway of coagulation. While the precise molecular target within the coagulation cascade has not been fully elucidated, this effect suggests that suberosin may interfere with the activity of one or more clotting factors in this pathway, such as Factor VII, Factor X, Factor V, prothrombin, or fibrinogen. Further research is required to pinpoint the exact mechanism of action.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the extraction, isolation, and analysis of suberosin from plant materials.

Conclusion

Suberosin and its derivatives represent a promising class of natural products with significant therapeutic potential. The Apiaceae and Rutaceae families are key sources for these compounds. This guide provides a foundational understanding of their natural occurrence, methods for their isolation and characterization, and insights into their mechanisms of action. Further research is warranted to expand the quantitative data across a wider range of plant species and to fully elucidate the molecular targets of suberosin's pharmacological activities. Such efforts will be crucial for the development of new suberosin-based therapeutic agents.

References

- 1. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological mechanism underlying anti-inflammatory properties of two structurally divergent coumarins through the inhibition of pro-inflammatory enzymes and cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Biosynthesis pathways of coumarins like Suberosin in plants

An In-depth Technical Guide on the Biosynthesis of Coumarins in Plants with a Focus on Suberosin

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins (1,2-benzopyrones) are a significant class of secondary metabolites ubiquitously found in higher plants, originating from the phenylpropanoid pathway.[1] These compounds are integral to plant survival, playing critical roles in defense against pathogens, responses to abiotic stressors like nutrient deficiency, and regulation of oxidative stress.[1][2] The structural diversity of coumarins leads to a wide spectrum of biological activities, making them valuable lead compounds in drug discovery and development for their antioxidant, antimicrobial, antiviral, and antitumor properties.[3][4] This guide provides a detailed examination of the core biosynthetic pathways of coumarins, from the general phenylpropanoid pathway to the formation of simple coumarins like umbelliferone, and further to complex prenylated coumarins such as Suberosin. It includes summaries of key enzymes, detailed experimental protocols for their study, and pathway visualizations to facilitate a deeper understanding for research and development applications.

The Core Phenylpropanoid Pathway: The Foundation

The biosynthesis of all coumarins begins with the general phenylpropanoid pathway, one of the most crucial and conserved pathways for secondary metabolite production in plants.[5] This pathway converts the amino acid L-phenylalanine into key cinnamic acid derivatives that serve as precursors for a vast array of compounds, including flavonoids, lignins, and coumarins.[4][6]

The initial, highly regulated steps are:

-

Deamination of Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.[5]

-

Hydroxylation: Next, Cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase (CYP73A family), introduces a hydroxyl group at the C4 position of the aromatic ring of cinnamic acid, yielding p-coumaric acid.[5][7]

-

CoA Ligation: Finally, 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[5] This activated thioester is a critical branch point, channeling the carbon flow towards various downstream pathways.[6]

References

- 1. Biosynthesis of coumarins in plants: a major pathway still to be unravelled for cytochrome P450 enzymes - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]

- 6. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Suberosin: A Comprehensive Technical Guide to its Chemical Structure and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberosin, a naturally occurring prenylated coumarin (B35378), has garnered significant scientific interest due to its diverse pharmacological activities. Found in a variety of plant species, it is recognized for its anti-inflammatory and anticoagulant properties. This technical guide provides an in-depth overview of the chemical structure and physical properties of Suberosin, offering valuable data and experimental insights for researchers in drug discovery and development.

Chemical Structure

Suberosin is chemically known as 7-methoxy-6-(3-methylbut-2-enyl)chromen-2-one.[1] Its structure is characterized by a coumarin core, which is a benzopyran-2-one, substituted with a methoxy (B1213986) group at the 7th position and a prenyl (3-methylbut-2-enyl) group at the 6th position.

Table 1: Chemical Identification of Suberosin

| Identifier | Value |

| IUPAC Name | 7-methoxy-6-(3-methylbut-2-enyl)chromen-2-one[1] |

| Chemical Formula | C₁₅H₁₆O₃[1] |

| Molecular Weight | 244.28 g/mol [1] |

| CAS Number | 581-31-7[1] |

| Canonical SMILES | CC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)OC)C[1] |

| InChI | InChI=1S/C15H16O3/c1-10(2)4-5-11-8-12-6-7-15(16)18-14(12)9-13(11)17-3/h4,6-9H,5H2,1-3H3[1] |

| InChIKey | RSZDAYHEZSRVHS-UHFFFAOYSA-N[1] |

Physical Properties

The physical characteristics of Suberosin have been determined through various experimental methods. These properties are crucial for its handling, formulation, and application in research settings.

Table 2: Physical Properties of Suberosin

| Property | Value | Reference |

| Appearance | White to off-white solid | |

| Melting Point | 87.5 °C (from Methanol) | [2] |

| Boiling Point | 158-172 °C at 0.05 Torr | [3] |

| Solubility | Soluble in methanol, ethanol, DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[4] Practically insoluble in water.[5] |

Experimental Protocols

Determination of Melting Point

The melting point of Suberosin was determined using a conventional capillary melting point apparatus. A small, finely powdered sample of purified Suberosin is packed into a capillary tube. The tube is then placed in a melting point apparatus and heated at a controlled rate. The temperature range over which the substance melts, from the first appearance of liquid to complete liquefaction, is recorded as the melting point. For coumarins, the use of a hot-stage microscope can also provide accurate measurements.

Determination of Boiling Point under Reduced Pressure

Due to the relatively high boiling point of Suberosin, its determination is typically carried out under reduced pressure to prevent decomposition. A micro-boiling point method is suitable for small sample sizes. The sample is placed in a small test tube with a capillary tube (sealed at one end) inverted within it. The setup is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). As the temperature rises, a steady stream of bubbles emerges from the capillary tube. The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point at that specific pressure. The barometric pressure must be recorded simultaneously.

Solubility Assay Protocol (Kinetic Solubility)

This protocol outlines a general method for determining the kinetic solubility of Suberosin in an aqueous buffer, which is a common requirement in early drug discovery.

-

Preparation of Stock Solution: A stock solution of Suberosin is prepared in dimethyl sulfoxide (B87167) (DMSO) at a high concentration (e.g., 10 mM).

-

Serial Dilution: The DMSO stock solution is serially diluted in the chosen aqueous buffer (e.g., phosphate-buffered saline, PBS) in a 96-well plate.

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with shaking to allow for equilibration.

-

Precipitate Detection: The presence of a precipitate is detected by measuring the turbidity of the solutions using a nephelometer or by visual inspection.

-

Quantification (Optional): For a more quantitative assessment, the supernatant can be separated from any precipitate by filtration or centrifugation. The concentration of Suberosin in the supernatant is then determined by a suitable analytical method, such as HPLC-UV.

Signaling Pathway and Experimental Workflows

Inhibition of the NF-κB Signaling Pathway

Suberosin has been shown to exhibit anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development. The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, sequesters the NF-κB (p50/p65) dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Experimental Workflow: Extraction, Isolation, and Quantification of Suberosin

The following diagram illustrates a general workflow for the extraction of Suberosin from plant material, followed by its isolation and quantification using High-Performance Liquid Chromatography (HPLC).

Conclusion

This technical guide provides a consolidated resource on the chemical structure and physical properties of Suberosin. The presented data and experimental protocols are intended to support researchers and scientists in their ongoing and future investigations into this promising natural compound. The detailed information on its structure, physical characteristics, and its interaction with key signaling pathways like NF-κB will be invaluable for the design of new experiments and the development of novel therapeutic agents.

References

Suberosin: A Technical Guide to its Anti-inflammatory Properties and Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberosin, a naturally occurring prenylated coumarin, has demonstrated significant anti-inflammatory activities, positioning it as a compound of interest for therapeutic development. This technical guide provides a comprehensive overview of the anti-inflammatory properties of Suberosin, with a focus on its mechanism of action, quantitative effects on inflammatory mediators, and detailed experimental protocols. The primary mechanism elucidated to date involves the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, leading to a significant impact on macrophage polarization and the inflammatory response in rheumatoid arthritis models. This document serves as a detailed resource for researchers and professionals in drug development exploring the therapeutic potential of Suberosin.

Core Mechanism of Action: Modulation of the JAK/STAT Signaling Pathway

Suberosin exerts its anti-inflammatory effects predominantly through the regulation of the JAK/STAT signaling pathway. Specifically, it has been shown to differentially modulate key components of this pathway to suppress pro-inflammatory responses and promote an anti-inflammatory cellular environment.

Inhibition of Pro-inflammatory JAK1/STAT3 Signaling

In inflammatory conditions, the JAK1/STAT3 signaling axis is often hyperactivated, leading to the transcription of pro-inflammatory genes. Suberosin has been found to inhibit the phosphorylation of both JAK1 and STAT3 in rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) and M1 macrophages.[1][2] This inhibitory action curtails the downstream signaling cascade that results in the production of inflammatory mediators.

Promotion of Anti-inflammatory JAK1/STAT6 Signaling

Conversely, Suberosin promotes the phosphorylation of the JAK1/STAT6 pathway in M2 macrophages.[1][2] The activation of STAT6 is crucial for the alternative activation of macrophages, leading to an anti-inflammatory M2 phenotype. This dual-regulatory capacity highlights a sophisticated mechanism for resolving inflammation.

Macrophage Repolarization

A key consequence of Suberosin's influence on the JAK/STAT pathway is the repolarization of macrophages. It actively suppresses the pro-inflammatory M1 macrophage phenotype while enhancing the anti-inflammatory M2 phenotype.[1][2] This shift from M1 to M2 polarization is a critical step in the resolution of inflammation and tissue repair.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of Suberosin has been quantified in both in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Effects of Suberosin on Pro-inflammatory Mediators in TNF-α-stimulated RA-FLS

| Inflammatory Mediator | Suberosin Concentration | % Reduction (mRNA) | % Reduction (Protein) |

| IL-1β | 20 µM | Significant | Significant |

| IL-6 | 20 µM | Significant | Significant |

| IL-8 | 20 µM | Significant | Not Reported |

| MMP-1 | 20 µM | Significant | Not Reported |

| MMP-3 | 20 µM | Significant | Significant |

| MMP-9 | 20 µM | Significant | Not Reported |

| MMP-13 | 20 µM | Significant | Not Reported |

Data extracted from a study on TNF-α-stimulated RA-FLS. "Significant" indicates a statistically significant reduction was observed.[1]

Table 2: In Vivo Effects of Suberosin in a Collagen-Induced Arthritis (CIA) Mouse Model

| Serum Marker | Suberosin Dosage | Observation |

| IL-1β | 0.5 mg/kg/day | Reduced levels |

| IL-6 | 0.5 mg/kg/day | Reduced levels |

| TNF-α | 0.5 mg/kg/day | Reduced levels |

| MMP-3 | 0.5 mg/kg/day | Reduced levels |

Observations are in comparison to the untreated CIA model group.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used to evaluate the anti-inflammatory effects of Suberosin.

In Vitro Anti-inflammatory Assay in RA-FLS

-

Cell Culture: Rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) are cultured in a suitable medium.

-

Induction of Inflammation: Inflammation is induced by treating the RA-FLS with tumor necrosis factor-alpha (TNF-α).

-

Suberosin Treatment: Cells are treated with varying concentrations of Suberosin.

-

Analysis of Inflammatory Mediators:

-

qRT-PCR: To quantify the mRNA expression levels of pro-inflammatory cytokines (IL-1β, IL-6, IL-8) and matrix metalloproteinases (MMP-1, MMP-3, MMP-9, MMP-13).

-

ELISA: To measure the protein levels of secreted cytokines (e.g., IL-1β, IL-6) and MMP-3 in the cell culture supernatants.[1]

-

Macrophage Polarization Assay

-

Cell Source: Bone marrow-derived macrophages (BMDMs) are isolated from mice.

-

M1 Polarization: BMDMs are differentiated into M1 macrophages by treatment with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

-

M2 Polarization: BMDMs are differentiated into M2 macrophages by treatment with interleukin-4 (IL-4).

-

Suberosin Treatment: Differentiated macrophages are treated with various concentrations of Suberosin.

-

Assessment of Polarization:

-

Flow Cytometry: To analyze the expression of M1 (e.g., CD86) and M2 (e.g., CD206) surface markers.

-

qRT-PCR: To measure the mRNA levels of M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg-1, IL-10) specific genes.

-

ELISA: To quantify the secretion of M1 (e.g., TNF-α, IL-6) and M2 (e.g., IL-10) cytokines.[1]

-

In Vivo Collagen-Induced Arthritis (CIA) Model

-

Animal Model: DBA/1 mice are typically used for this model.

-

Induction of Arthritis: Arthritis is induced by immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization is given after 21 days.

-

Suberosin Administration: Prophylactic treatment with Suberosin (e.g., 0.5 mg/kg/day and 2 mg/kg/day) is administered for a defined period (e.g., 21 days).

-

Evaluation of Anti-arthritic Effects:

-

Clinical Scoring: Arthritis severity is monitored and scored regularly.

-

Histopathological Analysis: Joint tissues are collected for histological examination to assess inflammation, synovial hyperplasia, and cartilage/bone erosion.

-

Serum Analysis (ELISA): Blood samples are collected to measure the serum levels of inflammatory cytokines (IL-1β, IL-6, TNF-α) and MMP-3.[1][2]

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

References

Suberosin: An In-Depth Technical Guide on its Anticoagulant Activity and Putative Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberosin, a naturally occurring prenylated coumarin (B35378), has demonstrated anticoagulant properties, positioning it as a molecule of interest for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of Suberosin's anticoagulant activity. While in vivo studies have indicated its ability to prolong prothrombin time, suggesting an impact on the extrinsic and common pathways of the coagulation cascade, a significant gap exists in the literature regarding its detailed in vitro effects and direct enzymatic inhibition. This document summarizes the available quantitative data, outlines relevant experimental protocols for assessing anticoagulant activity, and presents putative mechanistic pathways based on the known pharmacology of related coumarin compounds. The included visualizations aim to clarify these concepts and guide future research in elucidating the precise molecular mechanisms of Suberosin.

Introduction

Coumarins are a well-established class of compounds known for their diverse pharmacological activities, with anticoagulant effects being one of the most prominent. Suberosin, a prenylated coumarin found in various plant species, has been identified as possessing anticoagulant properties.[1] Understanding the precise mechanism and quantitative effects of Suberosin is crucial for its potential development as a therapeutic agent. This guide synthesizes the available scientific information to provide a detailed technical overview for researchers in the field.

Quantitative Data on Anticoagulant Activity

The available quantitative data on the anticoagulant activity of Suberosin is currently limited to in vivo studies. These studies have primarily focused on the prothrombin time (PT), a measure of the extrinsic and common pathways of coagulation.

Table 1: In Vivo Anticoagulant Activity of Suberosin in Rats

| Dosage (mg/kg) | Prothrombin Time (PT) in seconds | Reference |

| 3 | Prolonged (specific value not consistently reported) | [1] |

| 6 | 17.4 | [1] |

Note: There is a notable absence of published in vitro data for Suberosin's effect on activated partial thromboplastin (B12709170) time (aPTT), prothrombin time (PT), and thrombin time (TT). Furthermore, no studies providing IC50 or Ki values for the direct inhibition of coagulation factors such as thrombin (Factor IIa) or Factor Xa by Suberosin have been identified in the public domain.

Putative Mechanism of Action

Based on the observed prolongation of PT and the known mechanisms of other coumarin anticoagulants, the primary putative mechanism of action for Suberosin is the inhibition of vitamin K epoxide reductase.

Vitamin K Antagonism

Many coumarin derivatives exert their anticoagulant effect by interfering with the vitamin K cycle. Vitamin K is an essential cofactor for the post-translational gamma-carboxylation of several coagulation factors, namely factors II (prothrombin), VII, IX, and X. This carboxylation is critical for their ability to bind calcium ions and interact with phospholipid surfaces, which is a necessary step in the coagulation cascade. By inhibiting vitamin K epoxide reductase, coumarins deplete the reduced form of vitamin K, leading to the production of under-carboxylated, and therefore functionally inactive, coagulation factors. The pronounced effect on the PT is consistent with this mechanism, as Factor VII has the shortest half-life of the vitamin K-dependent factors and is a key component of the extrinsic pathway.

Direct Inhibition of Coagulation Factors (Hypothetical)

While not yet demonstrated for Suberosin, some natural compounds exhibit direct inhibitory effects on coagulation enzymes. Future research should investigate the potential for Suberosin to directly bind to and inhibit key proteases in the coagulation cascade, such as Factor Xa and thrombin.

Detailed Experimental Protocols

The following are standard protocols for key in vitro coagulation assays that would be essential for a thorough evaluation of Suberosin's anticoagulant activity.

Activated Partial Thromboplastin Time (aPTT) Assay

This assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.

-

Principle: The clotting time of plasma is measured after the addition of a partial thromboplastin reagent (containing phospholipids) and an activator of the contact phase (e.g., silica, kaolin), followed by recalcification.

-

Methodology:

-

Prepare platelet-poor plasma (PPP) by centrifuging citrated whole blood.

-

In a coagulometer cuvette, incubate a mixture of PPP and a solution of Suberosin (at various concentrations) or vehicle control at 37°C for a specified time (e.g., 1-3 minutes).

-

Add the aPTT reagent and incubate for a further period (e.g., 3-5 minutes) at 37°C.

-

Initiate the clotting reaction by adding pre-warmed calcium chloride solution.

-

Record the time taken for clot formation.

-

Prothrombin Time (PT) Assay

This assay evaluates the extrinsic and common pathways.

-

Principle: The clotting time of plasma is measured after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium.

-

Methodology:

-

Prepare PPP as described for the aPTT assay.

-

In a coagulometer cuvette, incubate a mixture of PPP and a solution of Suberosin (at various concentrations) or vehicle control at 37°C for a specified time (e.g., 1-3 minutes).

-

Initiate the clotting reaction by adding pre-warmed PT reagent (containing thromboplastin and calcium).

-

Record the time taken for clot formation.

-

Thrombin Time (TT) Assay

This assay assesses the final step of the common pathway, the conversion of fibrinogen to fibrin by thrombin.

-

Principle: The clotting time of plasma is measured after the addition of a known amount of thrombin.

-

Methodology:

-

Prepare PPP as described previously.

-

In a coagulometer cuvette, incubate a mixture of PPP and a solution of Suberosin (at various concentrations) or vehicle control at 37°C for a specified time (e.g., 1-3 minutes).

-

Initiate the clotting reaction by adding a standardized thrombin solution.

-

Record the time taken for clot formation.

-

Factor Xa and Thrombin Inhibition Assays

These assays determine the direct inhibitory effect of a compound on specific coagulation enzymes.

-

Principle: A purified enzyme (Factor Xa or thrombin) is incubated with the test compound. A chromogenic substrate specific for the enzyme is then added. The amount of product formed, measured spectrophotometrically, is inversely proportional to the inhibitory activity of the compound.

-

Methodology:

-

In a microplate well, incubate purified human Factor Xa or thrombin with various concentrations of Suberosin or a vehicle control in an appropriate buffer at 37°C.

-

After a pre-incubation period, add the specific chromogenic substrate.

-

Monitor the change in absorbance over time at the appropriate wavelength (e.g., 405 nm).

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Conclusion and Future Directions

The current body of evidence suggests that Suberosin possesses anticoagulant activity, likely mediated through the antagonism of vitamin K-dependent coagulation factors. However, the lack of comprehensive in vitro and direct enzyme inhibition data represents a significant knowledge gap. To fully characterize the anticoagulant profile of Suberosin and assess its therapeutic potential, future research should prioritize:

-

In vitro coagulation assays: Determining the effect of Suberosin on aPTT, PT, and TT in human plasma.

-

Direct enzyme inhibition studies: Quantifying the inhibitory activity of Suberosin against key coagulation proteases, particularly Factor Xa and thrombin, to determine IC50 and Ki values.

-

Mechanism of action studies: Investigating whether Suberosin's primary mechanism is indeed vitamin K antagonism or if direct enzyme inhibition plays a significant role.

-

Structure-activity relationship studies: Evaluating derivatives of Suberosin to optimize anticoagulant potency and selectivity.

A thorough investigation following these research avenues will be instrumental in elucidating the complete anticoagulant profile of Suberosin and paving the way for its potential development as a novel antithrombotic agent.

References

Suberosin's Role in Modulating the JAK/STAT Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberosin, a naturally occurring coumarin, has demonstrated significant immunomodulatory and anti-inflammatory properties. Emerging evidence highlights its potential as a modulator of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This technical guide provides an in-depth analysis of suberosin's mechanism of action on the JAK/STAT pathway, with a particular focus on its therapeutic potential in rheumatoid arthritis (RA). This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to support further investigation and drug development efforts.

Introduction to the JAK/STAT Signaling Pathway

The JAK/STAT signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines, interferons, and growth factors to the nucleus, regulating genes involved in immunity, inflammation, cell proliferation, and apoptosis.[1] The pathway consists of three main components: a receptor, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins.

In mammals, the JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. The STAT family has seven members: STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6. Upon ligand binding, the receptor-associated JAKs are activated and phosphorylate each other and the receptor's intracellular domain. This creates docking sites for STAT proteins, which are then recruited and phosphorylated by the activated JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate gene transcription.[2]

Dysregulation of the JAK/STAT pathway is implicated in various autoimmune and inflammatory diseases, as well as cancers, making it a prime target for therapeutic intervention.[3][4]

Suberosin's Mechanism of Action on the JAK/STAT Pathway

Current research indicates that suberosin exerts its immunomodulatory effects primarily by targeting the JAK1-associated signaling cascades. Specifically, suberosin has been shown to differentially modulate the JAK1/STAT3 and JAK1/STAT6 axes, leading to a reduction in pro-inflammatory responses and a promotion of anti-inflammatory phenotypes.[1][5]

Inhibition of the Pro-Inflammatory JAK1/STAT3 Axis

In the context of rheumatoid arthritis, pro-inflammatory cytokines like TNF-α trigger the activation of the JAK1/STAT3 pathway in key pathological cell types, such as rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) and M1 macrophages.[5] This activation leads to the production of downstream inflammatory mediators, including other cytokines (e.g., IL-1β, IL-6) and matrix metalloproteinases (MMPs), which contribute to synovial inflammation and joint destruction.[5]

Suberosin has been demonstrated to inhibit the phosphorylation of both JAK1 and STAT3 in a time- and dose-dependent manner in TNF-α-stimulated RA-FLS and in M1 macrophages.[5] This inhibitory action effectively dampens the pro-inflammatory cascade.

Promotion of the Anti-Inflammatory JAK1/STAT6 Axis

Conversely, in the context of macrophage polarization, the JAK1/STAT6 pathway is crucial for the differentiation of anti-inflammatory M2 macrophages.[5] Suberosin has been found to promote the phosphorylation of JAK1 and STAT6 in a dose-dependent manner in M2 macrophages.[5] This action enhances the polarization towards the M2 phenotype, which is associated with tissue repair and resolution of inflammation.

Quantitative Data Summary

The following tables summarize the quantitative effects of suberosin on the JAK/STAT pathway and downstream inflammatory mediators as reported in the literature.

Table 1: Effect of Suberosin on JAK/STAT Phosphorylation

| Cell Type | Treatment | Target Protein | Suberosin Concentration | Duration | Observed Effect | Data Type | Reference |

| RA-FLS | TNF-α (25 ng/mL) | p-JAK1/JAK1 | 20 µM | 60 min | ~50% reduction | Western Blot | [5] |

| RA-FLS | TNF-α (25 ng/mL) | p-JAK1/JAK1 | 20 µM | 120 min | ~60% reduction | Western Blot | [5] |

| RA-FLS | TNF-α (25 ng/mL) | p-STAT3/STAT3 | 20 µM | 30 min | ~40% reduction | Western Blot | [5] |

| RA-FLS | TNF-α (25 ng/mL) | p-STAT3/STAT3 | 20 µM | 60 min | ~55% reduction | Western Blot | [5] |

| M1 Macrophages | LPS + IFN-γ | p-JAK1/JAK1 | 5, 10, 20 µM | 24 h | Dose-dependent decrease | Western Blot | [5] |

| M1 Macrophages | LPS + IFN-γ | p-STAT3/STAT3 | 5, 10, 20 µM | 24 h | Dose-dependent decrease | Western Blot | [5] |

| M2 Macrophages | IL-4 | p-JAK1/JAK1 | 5, 10, 20 µM | 24 h | Dose-dependent increase | Western Blot | [5] |

| M2 Macrophages | IL-4 | p-STAT6/STAT6 | 5, 10, 20 µM | 24 h | Dose-dependent increase | Western Blot | [5] |

Table 2: Effect of Suberosin on Downstream Inflammatory Mediators in TNF-α-stimulated RA-FLS

| Mediator | Suberosin Concentration | Duration | Method | Observed Effect (% of TNF-α control) | Reference |

| IL-1β mRNA | 10, 20 µM | 24 h | qRT-PCR | ~70%, ~50% | [5] |

| IL-6 mRNA | 10, 20 µM | 24 h | qRT-PCR | ~60%, ~40% | [5] |

| IL-8 mRNA | 10, 20 µM | 24 h | qRT-PCR | ~55%, ~35% | [5] |

| MMP-1 mRNA | 10, 20 µM | 24 h | qRT-PCR | ~65%, ~45% | [5] |

| MMP-3 mRNA | 10, 20 µM | 24 h | qRT-PCR | ~75%, ~55% | [5] |

| MMP-9 mRNA | 10, 20 µM | 24 h | qRT-PCR | ~60%, ~40% | [5] |

| MMP-13 mRNA | 10, 20 µM | 24 h | qRT-PCR | ~50%, ~30% | [5] |

| IL-1β Protein | 10, 20 µM | 24 h | ELISA | ~60%, ~40% | [5] |

| IL-6 Protein | 10, 20 µM | 24 h | ELISA | ~55%, ~35% | [5] |

| MMP-3 Protein | 10, 20 µM | 24 h | ELISA | ~70%, ~50% | [5] |

Note: The quantitative data presented in the tables are estimations derived from the graphical representations in the cited literature and should be considered as such.

Experimental Protocols

Cell Culture and Treatment of Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)

-

Isolation and Culture: RA-FLS are isolated from synovial tissues of RA patients. The tissues are minced and digested with collagenase. The resulting single-cell suspension is cultured in DMEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2. Cells are used between passages 3 and 6.

-

TNF-α Stimulation and Suberosin Treatment: For experiments, RA-FLS are seeded in appropriate culture plates. Once they reach 80-90% confluency, the medium is replaced with serum-free DMEM for 12 hours. Subsequently, cells are pre-treated with various concentrations of suberosin (e.g., 5, 10, 20 µM) for 2 hours, followed by stimulation with 25 ng/mL of TNF-α for the desired time points (e.g., 30 min, 60 min, 120 min for phosphorylation studies; 24 h for gene and protein expression studies).

Isolation, Differentiation, and Polarization of Bone Marrow-Derived Macrophages (BMDMs)

-

Isolation and Differentiation: Bone marrow cells are flushed from the femurs and tibias of mice. After red blood cell lysis, the cells are cultured in DMEM containing 10% FBS, 1% penicillin/streptomycin, and 20 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) for 7 days to differentiate into M0 macrophages. The medium is replaced every 2-3 days.

-

M1 Polarization: M0 macrophages are stimulated with 100 ng/mL of lipopolysaccharide (LPS) and 20 ng/mL of interferon-gamma (IFN-γ) for 24 hours to induce M1 polarization. For suberosin treatment, cells are pre-treated with suberosin (5, 10, 20 µM) for 2 hours before the addition of LPS and IFN-γ.

-

M2 Polarization: M0 macrophages are stimulated with 20 ng/mL of interleukin-4 (IL-4) for 24 hours to induce M2 polarization. For suberosin treatment, cells are pre-treated with suberosin (5, 10, 20 µM) for 2 hours before the addition of IL-4.

Western Blotting for Phosphorylated JAK1, STAT3, and STAT6

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-JAK1, JAK1, p-STAT3, STAT3, p-STAT6, and STAT6.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an ECL detection system.

-

Quantification: Band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the effect of suberosin.

Visualizations

Signaling Pathways

Caption: Suberosin's dual modulation of the JAK/STAT pathway.

Experimental Workflow

References